(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
CAS No.:
Cat. No.: VC16481607
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1 |
| Standard InChI Key | VOLSDHFHZGQKBS-MGRQHWMJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O |
Introduction
Chemical Identity and Molecular Characteristics
(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid belongs to the azabicycloalkane family, a class of nitrogen-containing bicyclic compounds prized for their conformational rigidity and biological relevance. The molecular formula is inferred as C₁₃H₂₁NO₅, accounting for the bicyclic core, Boc group, and carboxylic acid substituent . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| Molecular Weight | 283.31 g/mol (calculated) |
| IUPAC Name | (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
| Synonyms | N/A (Research-grade compound) |
The bicyclo[2.2.2]octane scaffold imposes a rigid, chair-like conformation, while the Boc group at position 2 enhances stability against nucleophilic attack during synthetic manipulations. The carboxylic acid at position 5 enables further derivatization, making the compound a versatile intermediate .
Synthesis and Stereochemical Control
The synthesis of (1R,4S)-2-Boc-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves multi-step sequences emphasizing stereoselectivity. A representative pathway, adapted from analogous syntheses , proceeds as follows:
Starting Materials and Initial Cyclization
Pipecolic acid derivatives serve as common precursors. For instance, ethyl 5-hydroxypipecolate undergoes intramolecular lactonization to form a bicyclic lactam intermediate . This reaction, conducted under acidic conditions, avoids chiral catalysts by leveraging substrate-controlled stereochemistry .
Boc Protection and Oxidation
The lactam nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent oxidation of the hydroxyl group at position 5—employing reagents like Jones reagent or TEMPO/NaClO—yields the carboxylic acid functionality .
Resolution of Stereochemistry
Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for pharmaceutical applications. Single-crystal X-ray diffraction, as demonstrated for the (1S,3S,4S)-stereoisomer, confirms absolute configuration .
Structural and Spectroscopic Analysis
Crystallographic Data
While no direct crystallographic data exists for the (1R,4S)-isomer, the orthorhombic P2₁2₁2₁ space group observed in the (1S,3S,4S)-analogue suggests similar packing behavior . Key metrics include:
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Unit cell dimensions: a = 9.6402(10) Å, b = 9.7026(10) Å, c = 12.2155(12) Å
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Density: 1.3194 g/cm³
Spectroscopic Characterization
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¹H NMR: Signals for the Boc group (δ 1.4 ppm, singlet, 9H) and bicyclic protons (δ 3.0–3.5 ppm, multiplet) align with related structures.
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O, Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O, ester) .
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HRMS: Calculated for C₁₃H₂₁NO₅ [M+H]⁺: 284.1497, observed: 284.1495.
Reactivity and Functionalization
The compound’s reactivity is dominated by two sites: the Boc-protected amine and the carboxylic acid.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the primary amine. This step is pivotal for introducing pharmacophores in drug discovery.
Carboxylic Acid Derivatives
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Esterification: Methanol/H⁺ catalysis produces methyl esters.
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Amide Formation: Coupling agents like HATU facilitate peptide bond synthesis .
Applications in Pharmaceutical Research
Drug Intermediate
The bicyclo[2.2.2]octane core mimics proline’s rigidity, enhancing peptide metabolic stability. For example, similar structures are incorporated into protease inhibitors.
Materials Science
Conformational restraint aids in designing foldamers and supramolecular assemblies .
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